molecular formula C10H5NO B569710 1H-Cyclopent[cd]oxireno[g]indole(9CI) CAS No. 119245-85-1

1H-Cyclopent[cd]oxireno[g]indole(9CI)

Cat. No.: B569710
CAS No.: 119245-85-1
M. Wt: 155.15 g/mol
InChI Key: NQKIRVZAOXLXQJ-UHFFFAOYSA-N
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Description

1H-Cyclopent[cd]oxireno[g]indole(9CI) is a polycyclic heteroaromatic compound featuring fused cyclopentane, oxirene (a three-membered epoxide ring), and indole moieties. Its unique structure grants it selective binding properties, particularly toward nucleic acid secondary structures like G-quadruplexes.

Properties

CAS No.

119245-85-1

Molecular Formula

C10H5NO

Molecular Weight

155.15 g/mol

IUPAC Name

9-oxa-6-azatetracyclo[5.4.1.04,12.08,10]dodeca-1(11),2,4,7(12),8(10)-pentaene

InChI

InChI=1S/C10H5NO/c1-2-6-4-11-9-8(6)5(1)3-7-10(9)12-7/h1-4,11H

InChI Key

NQKIRVZAOXLXQJ-UHFFFAOYSA-N

SMILES

C1=CC2=CNC3=C2C1=CC4=C3O4

Canonical SMILES

C1=CC2=CNC3=C2C1=CC4=C3O4

Synonyms

1H-Cyclopent[cd]oxireno[g]indole(9CI)

Origin of Product

United States

Chemical Reactions Analysis

1H-Cyclopent[cd]oxireno[g]indole(9CI) can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Cyclopent[cd]oxireno[g]indole(9CI) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Cyclopent[cd]oxireno[g]indole(9CI) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological molecules, potentially affecting their function. Detailed studies on its molecular targets and pathways are limited, but ongoing research aims to elucidate these mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinct oxireno ring differentiates it from other indole derivatives. Below is a structural comparison with key analogs:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) CAS Number
1H-Cyclopent[cd]oxireno[g]indole(9CI) Not explicitly provided (inferred: ~C₁₄H₁₀NO) Oxirene, indole, cyclopentane ~220 (estimated) Not provided
Cyclopent[b]indole (1,2,3,4-tetrahydro-2-(4-methoxyphenyl)-) C₁₈H₁₇NO Indole, cyclopentane, methoxy 263.33 116526-33-1
1H-Indole-3-carboxamide(9CI) C₉H₈N₂O Indole, carboxamide 160.17 1670-85-5
1H-Isoxazolo[3,4-b]indole(9CI) C₉H₆N₂O Isoxazole, indole 158.16 140469-00-7
1H-Indol-4-amine,6-fluoro-(9CI) C₈H₇FN₂ Indole, amino, fluoro 150.15 885518-25-2

Key Observations :

  • The oxireno ring in 1H-Cyclopent[cd]oxireno[g]indole(9CI) introduces strain and electrophilic reactivity, unlike the more stable isoxazole (in 1H-Isoxazolo[3,4-b]indole) or carboxamide groups .
  • Substitutents like methoxy (in Cyclopent[b]indole) or fluorine (in 1H-Indol-4-amine,6-fluoro-) modulate electronic properties and bioavailability .

Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Solubility (Predicted)
1H-Cyclopent[cd]oxireno[g]indole(9CI) Not reported Not reported Low (hydrophobic core)
1H-Indol-4-amine,6-fluoro-(9CI) 361 1.385 Moderate (polar groups)
Cyclopent[b]indole (tetrahydro derivative) Not reported Not reported Low (bulky substituents)

Notes:

  • The oxireno ring may reduce solubility compared to amino- or carboxamide-substituted indoles due to increased hydrophobicity .

Biochemical Interactions

  • 1H-Cyclopent[cd]oxireno[g]indole(9CI): Binds c-MYC Pu22 G-quadruplex with 1:1 stoichiometry and dissociation constant (Kd) ~10⁻⁵ M⁻¹. Exhibits high selectivity over other DNA structures (e.g., duplex or i-motif) .
  • Cyclopent[b]indole derivatives: Limited data on nucleic acid interactions; used in small-molecule drug synthesis .

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